molecular formula C18H14FNO4 B5806870 4-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5806870
M. Wt: 327.3 g/mol
InChI Key: VNLDJWKRPVQIFO-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, commonly known as DMFO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMFO belongs to the family of oxazolone derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of DMFO is not fully understood, but it is believed to act through several pathways. DMFO has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DMFO also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, DMFO has been shown to induce apoptosis (programmed cell death) in cancer cells, which could contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
DMFO has been shown to have several biochemical and physiological effects. In cancer cells, DMFO induces cell cycle arrest and apoptosis, which could contribute to its anti-tumor effects. DMFO also inhibits the production of inflammatory mediators, which could be useful in the treatment of various inflammatory diseases. Additionally, DMFO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which could be due to its ability to inhibit oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

DMFO has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, DMFO is a relatively new compound, and its properties and effects are still being studied. Additionally, the synthesis of DMFO is a multi-step process that requires careful handling of the reagents and precise control of the reaction conditions.

Future Directions

There are several future directions for the study of DMFO. One area of research could be the development of more efficient and cost-effective synthesis methods for DMFO. Additionally, the mechanism of action of DMFO could be further elucidated to better understand its effects on cancer cells, inflammatory diseases, and neurodegenerative diseases. Furthermore, the potential therapeutic applications of DMFO could be explored in other fields, such as cardiovascular disease and diabetes. Finally, the development of DMFO derivatives with improved properties and effects could be a promising avenue for future research.
Conclusion:
In conclusion, DMFO is a promising compound that has been extensively studied for its potential therapeutic applications. DMFO has shown anti-tumor, anti-inflammatory, and neuroprotective effects in various preclinical studies. However, further research is needed to fully understand the mechanism of action of DMFO and its potential therapeutic applications. The development of more efficient synthesis methods and DMFO derivatives could be promising avenues for future research.

Synthesis Methods

The synthesis of DMFO involves the condensation of 2,5-dimethoxybenzaldehyde and 4-fluoroaniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain DMFO. The synthesis of DMFO is a multi-step process that requires careful handling of the reagents and precise control of the reaction conditions.

Scientific Research Applications

DMFO has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, DMFO has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMFO has also been studied for its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DMFO has been investigated for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-22-14-7-8-16(23-2)12(9-14)10-15-18(21)24-17(20-15)11-3-5-13(19)6-4-11/h3-10H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLDJWKRPVQIFO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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